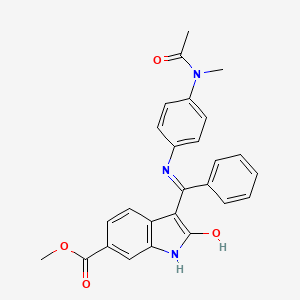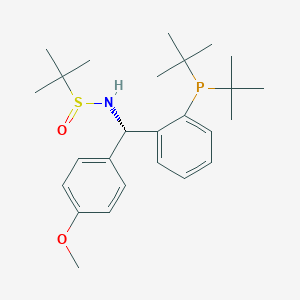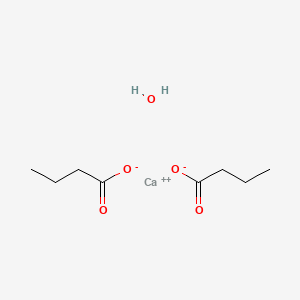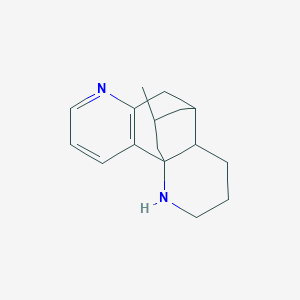
Nintedanib Acetyl Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nintedanib Acetyl Impurity is a chemical compound related to Nintedanib, a small-molecule tyrosine kinase inhibitor used primarily in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. This compound is often studied to understand the purity, stability, and potential side effects of Nintedanib formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib Acetyl Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, resulting in the formation of the impurity compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Nintedanib Acetyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Nintedanib Acetyl Impurity has several scientific research applications:
Chemistry: Used as a reference standard in the development and validation of analytical methods.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its role in the stability and efficacy of Nintedanib formulations.
Industry: Utilized in quality control and regulatory compliance for pharmaceutical products .
Mécanisme D'action
Nintedanib Acetyl Impurity exerts its effects by interacting with various molecular targets and pathways. It primarily inhibits receptor tyrosine kinases such as vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These interactions prevent the proliferation and differentiation of fibroblasts, which are crucial in the treatment of fibrotic diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nintedanib: The parent compound, used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer.
Nintedanib 4-Hydroxyphenyl Analog: Another impurity related to Nintedanib.
Nintedanib N-Acetyl Impurity: A similar compound with slight structural differences.
Uniqueness
Nintedanib Acetyl Impurity is unique due to its specific acetyl group, which influences its chemical properties and interactions. This uniqueness makes it an essential compound for studying the stability and efficacy of Nintedanib formulations .
Propriétés
Formule moléculaire |
C26H23N3O4 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
methyl 3-[N-[4-[acetyl(methyl)amino]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-14-9-18(26(32)33-3)15-22(21)28-25(23)31/h4-15,28,31H,1-3H3 |
Clé InChI |
VNCLRRPVWWQUSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)


![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)



![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)

